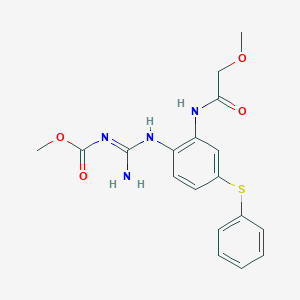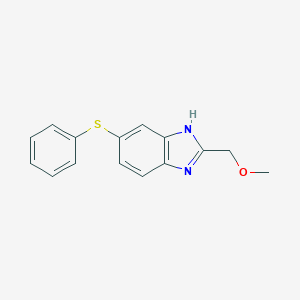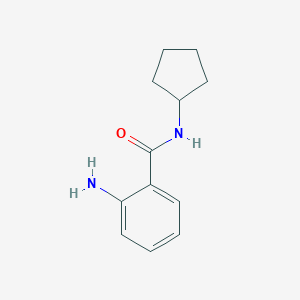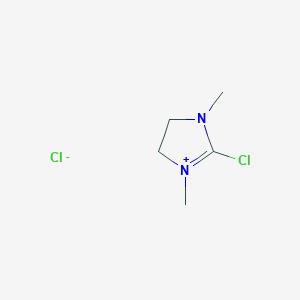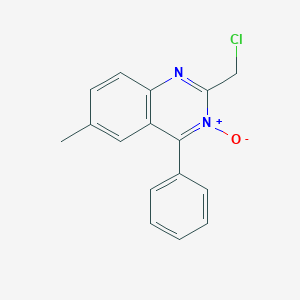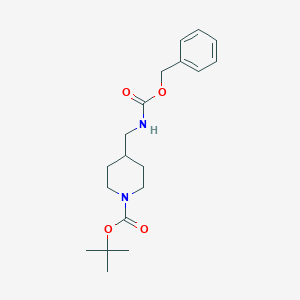
1-N-Boc-4-(N-cbz-aminomethyl)piperidine
Übersicht
Beschreibung
1-N-Boc-4-(N-cbz-aminomethyl)piperidine is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions. The compound is significant in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine typically involves the protection of piperidine derivatives The process begins with the protection of the piperidine nitrogen using Boc anhydride in the presence of a base such as triethylamineThe reactions are generally carried out under mild conditions to prevent the decomposition of the protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reactions are optimized for scalability, often involving the use of catalysts and solvents that can be easily recycled .
Analyse Chemischer Reaktionen
Types of Reactions: 1-N-Boc-4-(N-cbz-aminomethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Cbz groups can be selectively removed under acidic or hydrogenation conditions, respectively, to yield free amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.
Amidation: The compound can be used in amidation reactions to form amide bonds, which are crucial in peptide synthesis
Common Reagents and Conditions:
Boc Removal: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Cbz Removal: Catalytic hydrogenation using palladium on carbon (Pd/C) is employed to remove the Cbz group.
Amidation: Reagents like carbodiimides (e.g., EDC, DCC) are used for amidation reactions
Major Products: The major products formed from these reactions include free amines, amides, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-N-Boc-4-(N-cbz-aminomethyl)piperidine is widely used in scientific research, particularly in:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, where selective protection and deprotection of amine groups are required.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to form stable amide bonds .
Wirkmechanismus
The mechanism of action of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amine functionalities from unwanted reactions, allowing for selective transformations. The removal of these groups under specific conditions releases the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-N-Boc-4-(aminomethyl)piperidine
- 1-N-Cbz-4-(aminomethyl)piperidine
- 1-N-Fmoc-4-(aminomethyl)piperidine
Uniqueness: 1-N-Boc-4-(N-cbz-aminomethyl)piperidine is unique due to the presence of both Boc and Cbz protecting groups, which offer orthogonal protection strategies. This allows for greater flexibility in multi-step synthetic routes, making it a valuable compound in complex organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-15(10-12-21)13-20-17(22)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJZQQDQPDWNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472937 | |
| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155456-33-0 | |
| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

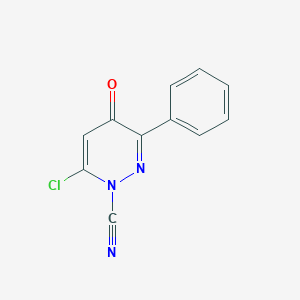
![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)

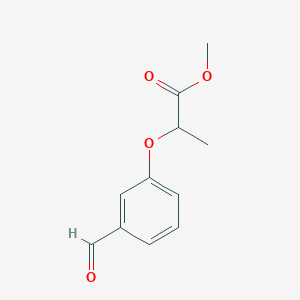
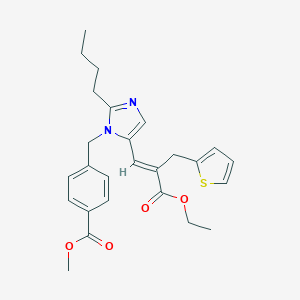
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
